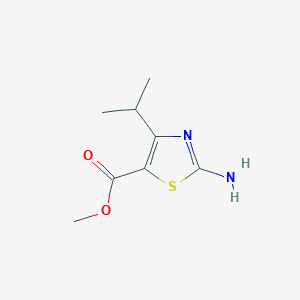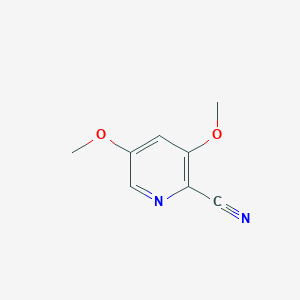![molecular formula C11H10F3N3 B1462877 3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 1221133-66-9](/img/structure/B1462877.png)
3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, which may vary depending on the specific synthetic route. Researchers have explored various methods, including condensation reactions, cyclizations, and functional group transformations. Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
The molecular structure of 3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is crucial for understanding its properties and reactivity. The compound’s three-dimensional arrangement, bond angles, and bond lengths play a significant role in its behavior. Computational studies and X-ray crystallography have provided insights into its geometry and electronic properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitutions, electrophilic additions, and cyclizations. Researchers have investigated its behavior under different reaction conditions, leading to the formation of derivatives and analogs .
Physical and Chemical Properties Analysis
- Melting Point : The compound’s melting point is an important physical property. Experimental data suggests that it melts around 41°C .
- Boiling Point : The boiling point of This compound is approximately 208°C .
- Density : At 25°C , the compound has a density of 1.291 g/mL .
- Refractive Index : The refractive index at 20°C is approximately 1.5635 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazolo Derivatives
Research has explored the synthesis of various pyrazolo derivatives, which demonstrate significant biological activities. For example, Xu Li-feng (2011) reported the synthesis of new 6-arylsubstituted pyrazolo derivatives, highlighting the biological potential of these compounds in medicine (Xu Li-feng, 2011).
Structural and Chemical Studies
The structural and chemical characteristics of pyrazole derivatives have been extensively studied. P. Szlachcic et al. (2020) analyzed the molecular structure of certain pyrazole derivatives, revealing the impact of intramolecular hydrogen bonding on their reactivity (P. Szlachcic et al., 2020). Additionally, J. Portilla et al. (2007) examined the hydrogen-bonded structures in certain pyrazole derivatives, contributing to the understanding of their molecular interactions (J. Portilla et al., 2007).
Applications in Organic Synthesis
The use of pyrazole derivatives in organic synthesis is another area of interest. D. Shi et al. (2010) demonstrated the synthesis of pyrazolo derivatives in ionic liquid, a method advantageous for its environmental friendliness and high yields (D. Shi et al., 2010). V. Deneva et al. (2019) studied azo dyes derived from pyrazole derivatives, showing their potential as NMR reference compounds (V. Deneva et al., 2019).
Antimicrobial and Antioxidant Activities
Some pyrazole derivatives exhibit antimicrobial and antioxidant properties. Manjunatha Bhat et al. (2016) synthesized a series of triazolyl pyrazole derivatives, revealing their broad-spectrum antimicrobial activities and good antioxidant activities (Manjunatha Bhat et al., 2016).
Synthesis of Complex Molecules
Research also involves the synthesis of more complex molecules using pyrazole derivatives. For instance, Liqiang Wu et al. (2010) investigated the synthesis of benzo derivatives through condensation reactions involving pyrazole compounds (Liqiang Wu et al., 2010).
Dyeing Properties
The dyeing properties of pyrazole derivatives are of interest in the field of materials science. Emine Bagdatli et al. (2012) studied new azo and bisazo dyes derived from pyrazolones, emphasizing their dyeing performance and fastness tests (Emine Bagdatli et al., 2012).
Wirkmechanismus
Understanding the mechanism of action is essential for assessing the compound’s biological activity. Researchers have explored its interactions with biological targets, such as enzymes, receptors, or cellular components. Investigating its binding modes and potential therapeutic applications is critical for drug discovery .
Eigenschaften
IUPAC Name |
5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-6-9(10(15)17-16-6)7-2-4-8(5-3-7)11(12,13)14/h2-5H,1H3,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCFARQGPFPLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Bromo-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1462795.png)




![4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1462808.png)

![6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1462810.png)
![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one](/img/structure/B1462811.png)
![(E)-N-{[7-Chloro-5-(3-thienyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1462812.png)


![7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1462815.png)
![{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462816.png)
